An In-depth Technical Guide to 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene: Synthesis, Properties, and Applications in Antifungal Drug Development
An In-depth Technical Guide to 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene: Synthesis, Properties, and Applications in Antifungal Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene (CAS No. 159276-58-1). This compound, a halogenated aromatic hydrocarbon, serves as a crucial intermediate in the synthesis of various organic molecules, most notably in the development of novel antifungal agents.[1][2] This document will delve into the technical details of its preparation, spectroscopic characterization, and safe handling, providing valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction
1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene, also known as 1-(3-bromoprop-1-en-2-yl)-2,4-difluorobenzene, is a key building block in organic synthesis.[2] Its structure, featuring a reactive allylic bromide functional group and a difluorinated phenyl ring, makes it a versatile reagent for introducing the 2-(2,4-difluorophenyl)propenyl moiety into target molecules. The presence of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability and binding affinity. This guide will explore the synthesis of this important intermediate, its chemical behavior, and its role in the creation of potent antifungal compounds.
Physicochemical Properties
A clear, colorless liquid at room temperature, 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene possesses the molecular formula C₉H₇BrF₂ and a molecular weight of 233.05 g/mol .[1][2] While experimentally determined physical properties are not widely published, predicted values provide useful estimates for laboratory work.
| Property | Predicted Value |
| Boiling Point | 223.7 ± 30.0 °C |
| Density | 1.485 ± 0.06 g/cm³ |
| XLogP3 | 3.4 |
| Refractive Index | Not available |
Note: These values are computationally predicted and should be used as estimates.[1]
Synthesis and Mechanism
The synthesis of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene is a multi-step process that begins with the formation of a Grignard reagent from 1-bromo-2,4-difluorobenzene. This is followed by a reaction with an appropriate three-carbon electrophile to construct the allyl alcohol precursor, which is then subjected to bromination.
Synthesis of the Precursor: 2-(2,4-Difluorophenyl)prop-2-en-1-ol
The key precursor for the target molecule is the allylic alcohol, 2-(2,4-difluorophenyl)prop-2-en-1-ol. A logical and widely used method for its synthesis involves a Grignard reaction.
Reaction Scheme:
Figure 1: Synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A small amount of 1,2-dibromoethane or an iodine crystal can be added to activate the magnesium. A solution of 1-bromo-2,4-difluorobenzene in anhydrous THF is then added dropwise to initiate the formation of the Grignard reagent, 2,4-difluorophenylmagnesium bromide. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.
-
Reaction with Acrolein: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of acrolein in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C. Acrolein is a volatile and reactive α,β-unsaturated aldehyde that readily undergoes 1,2-addition with the Grignard reagent.
-
Workup: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This protonates the intermediate alkoxide to yield the desired allylic alcohol.
-
Purification: The aqueous and organic layers are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Allylic Bromination to Yield 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene
The conversion of the allylic alcohol precursor to the final product is achieved through an allylic bromination reaction. Several reagents can be employed for this transformation, with N-Bromosuccinimide (NBS) and phosphorus tribromide (PBr₃) being common choices.
Reaction Scheme:
Figure 2: Allylic Bromination of the Precursor Alcohol.
Experimental Protocol (using PBr₃):
-
Reaction Setup: A solution of 2-(2,4-difluorophenyl)prop-2-en-1-ol in a dry, non-polar solvent such as diethyl ether or dichloromethane is prepared in a flask under an inert atmosphere and cooled in an ice bath.
-
Addition of PBr₃: Phosphorus tribromide (PBr₃) is added dropwise to the cooled solution with vigorous stirring. The reaction is typically exothermic and should be maintained at a low temperature to minimize side reactions. The stoichiometry should be carefully controlled, as one mole of PBr₃ can react with three moles of the alcohol.[3]
-
Reaction Monitoring and Workup: The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto ice water to quench the excess PBr₃.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent. After filtration, the solvent is removed under reduced pressure. The crude 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene is a reactive compound and is often used in the next step without extensive purification. If necessary, purification can be achieved by vacuum distillation, though care must be taken to avoid decomposition at elevated temperatures.
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted):
-
Aromatic Protons (3H): Complex multiplet signals in the range of δ 6.8-7.5 ppm, showing characteristic splitting patterns due to fluorine coupling.
-
Vinyl Protons (2H): Two distinct singlets or narrow doublets in the region of δ 5.0-5.5 ppm.
-
Bromomethyl Protons (2H): A singlet in the range of δ 4.2-4.5 ppm.
¹³C NMR (Predicted):
-
Aromatic Carbons (6C): Multiple signals in the aromatic region (δ 110-165 ppm), with some carbons showing large C-F coupling constants.
-
Vinyl Carbons (2C): Signals in the olefinic region (δ 115-145 ppm).
-
Bromomethyl Carbon (1C): A signal in the range of δ 30-40 ppm.
Mass Spectrometry (Predicted):
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.
Reactivity and Applications in Antifungal Synthesis
As an allylic bromide, 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene is a potent electrophile and an excellent alkylating agent. The bromine atom is a good leaving group, and the adjacent double bond stabilizes the transition state of Sₙ2 reactions. This reactivity is harnessed in the synthesis of azole antifungal agents.
Role in the Synthesis of Triazole Antifungals
The primary application of this compound is as an intermediate in the synthesis of triazole-based antifungal drugs, which are known to inhibit the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Reaction Scheme:
Sources
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. bohr.winthrop.edu [bohr.winthrop.edu]
- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
